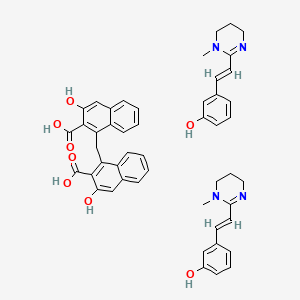
(E)-3-(2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)vinyl)phenol hemi(1,1'-methylenebis(3-hydroxy-2-naphthoate))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxantel pamoate is a tetrahydropyrimidine derivative that has been used primarily as an anthelmintic agent. It is particularly effective against Trichuris trichiura, a type of whipworm that infects the human gastrointestinal tract . The compound was discovered in the 1970s and has been used in both human and veterinary medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxantel pamoate involves the reaction of 3-(2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl)phenol with pamoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, oxantel pamoate is produced using high-performance liquid chromatography (HPLC) methods for quality control. The process involves the use of reversed-phase columns and specific mobile phases to separate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Oxantel pamoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Oxantel pamoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of tetrahydropyrimidine derivatives.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Pyrantel: Another tetrahydropyrimidine derivative used as an anthelmintic agent.
Levamisole: An anthelmintic that also targets nicotinic acetylcholine receptors but has a different chemical structure.
Albendazole: A benzimidazole derivative used to treat a variety of parasitic infections.
Uniqueness
Oxantel pamoate is unique in its high efficacy against Trichuris trichiura compared to other anthelmintics. Its ability to bind specifically to a novel subtype of nicotinic acetylcholine receptors in whipworms makes it particularly effective .
Propiedades
Fórmula molecular |
C49H48N4O8 |
|---|---|
Peso molecular |
820.9 g/mol |
Nombre IUPAC |
1-[(2-carboxy-3-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C23H16O6.2C13H16N2O/c24-18-9-12-5-1-3-7-14(12)16(20(18)22(26)27)11-17-15-8-4-2-6-13(15)10-19(25)21(17)23(28)29;2*1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*2,4-7,10,16H,3,8-9H2,1H3/b;2*7-6+ |
Clave InChI |
WSYDAPQDBDVYIO-QEFJDTIGSA-N |
SMILES isomérico |
CN1C(=NCCC1)/C=C/C2=CC(=CC=C2)O.CN1C(=NCCC1)/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C(C(=CC2=C1)O)C(=O)O)CC3=C(C(=CC4=CC=CC=C34)O)C(=O)O |
SMILES canónico |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
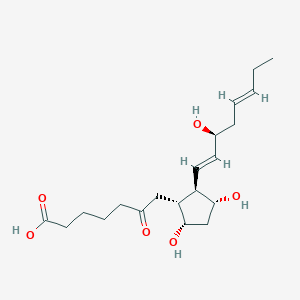

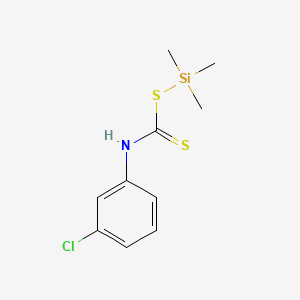
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
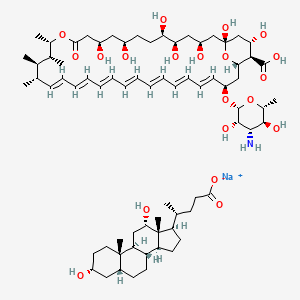
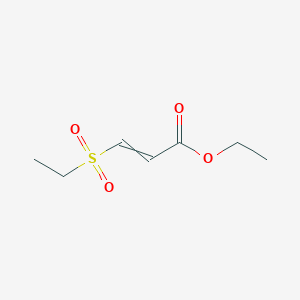
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
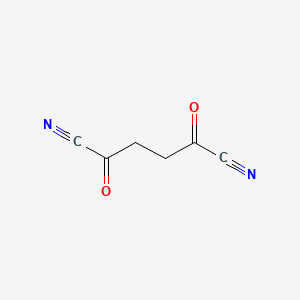
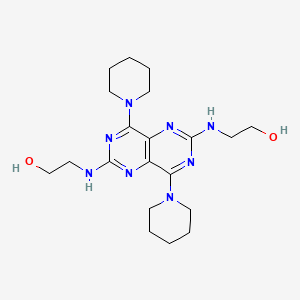
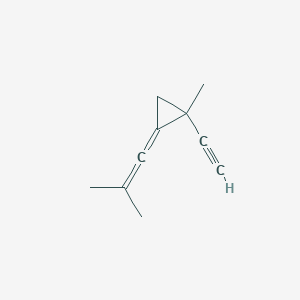
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
